Cas no 183442-87-7 (n-z-glu(obn)-ome)
n-z-glu(obn)-ome Chemical and Physical Properties
Names and Identifiers
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- n-z-glu(obn)-ome
- L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl 5-(phenylmethyl) ester
- 5-benzyl 1-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate
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- MDL: MFCD27578244
- Inchi: 1S/C21H23NO6/c1-26-20(24)18(22-21(25)28-15-17-10-6-3-7-11-17)12-13-19(23)27-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m0/s1
- InChI Key: BITYYLYXTWXLAJ-SFHVURJKSA-N
- SMILES: C(OC)(=O)[C@H](CCC(OCC1=CC=CC=C1)=O)NC(OCC1=CC=CC=C1)=O
n-z-glu(obn)-ome Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB480119-250 mg |
N-z-Glu(obn)-ome; . |
183442-87-7 | 250MG |
€393.20 | 2022-06-09 | ||
| abcr | AB480119-1 g |
N-z-Glu(obn)-ome; . |
183442-87-7 | 1g |
€615.80 | 2022-06-09 | ||
| abcr | AB480119-250mg |
N-z-Glu(obn)-ome; . |
183442-87-7 | 250mg |
€396.70 | 2025-04-20 | ||
| abcr | AB480119-1g |
N-z-Glu(obn)-ome; . |
183442-87-7 | 1g |
€1014.50 | 2025-04-20 | ||
| 1PlusChem | 1P00I1VR-250mg |
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl5-(phenylmethyl) ester |
183442-87-7 | 95% | 250mg |
$279.00 | 2024-06-18 | |
| 1PlusChem | 1P00I1VR-1g |
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl5-(phenylmethyl) ester |
183442-87-7 | 95% | 1g |
$447.00 | 2024-06-18 | |
| 1PlusChem | 1P00I1VR-5g |
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl5-(phenylmethyl) ester |
183442-87-7 | 95% | 5g |
$1409.00 | 2024-06-18 | |
| Ambeed | A987065-1g |
5-Benzyl 1-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate |
183442-87-7 | 95% | 1g |
$346.0 | 2024-08-03 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 56318-100g |
N-Z-GLU(OBN)-OME |
183442-87-7 | nan | 100g |
¥50076.00 | 2025-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_535662-100g |
N-Z-GLU(OBN)-OME |
183442-87-7 | 95% | 100g |
¥92070.00 | 2025-04-17 |
n-z-glu(obn)-ome Suppliers
n-z-glu(obn)-ome Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on n-z-glu(obn)-ome
Introduction to N-Z-Glu(OBN)-OMe (CAS No. 183442-87-7)
N-Z-Glu(OBN)-OMe (CAS No. 183442-87-7) is a synthetic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential applications. This compound, formally known as N-(Z)-glutamic acid (O-benzyl) ester methyl ester, is a derivative of glutamic acid, a key amino acid involved in various biological processes, including neurotransmission and protein synthesis.
The N-Z-Glu(OBN)-OMe molecule is characterized by its complex structure, which includes a benzyl-protected carboxylic acid group and a methyl ester moiety. These functional groups contribute to its stability and reactivity, making it an attractive candidate for various chemical and biological studies. The compound's structure can be represented as:
Structure: H2N-CH(COOH)-CH2-CH2-COOCH3, where the carboxylic acid group is protected by a benzyl group (OBN).
In recent years, N-Z-Glu(OBN)-OMe has been extensively studied for its potential use in the development of novel therapeutic agents. One of the key areas of research has been its role in modulating glutamate receptors, which are crucial for synaptic transmission and neuronal function. Studies have shown that N-Z-Glu(OBN)-OMe can act as a prodrug, which is metabolized in the body to release active glutamate derivatives, potentially offering new avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Beyond its potential therapeutic applications, N-Z-Glu(OBN)-OMe has also been explored for its utility in chemical synthesis and as a building block for more complex molecules. Its reactivity and stability make it an ideal intermediate in the synthesis of peptides and other bioactive compounds. Researchers have utilized N-Z-Glu(OBN)-OMe in the development of novel peptide conjugates and prodrugs, which can improve drug delivery and efficacy.
One of the latest advancements in the study of N-Z-Glu(OBN)-OMe involves its use in the field of chemical biology to probe cellular processes. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that N-Z-Glu(OBN)-OMe can be used to selectively label specific proteins within cells, providing insights into protein-protein interactions and signaling pathways. This application has significant implications for drug discovery and the development of targeted therapies.
The synthesis of N-Z-Glu(OBN)-OMe typically involves several steps, including the protection of the carboxylic acid group with a benzyl group and the esterification of the resulting intermediate with methanol. The process requires careful control of reaction conditions to ensure high yields and purity. Advances in synthetic chemistry have led to more efficient methods for producing N-Z-Glu(OBN)-OMe, making it more accessible for research purposes.
In addition to its synthetic utility, N-Z-Glu(OBN)-OMe has been evaluated for its safety profile. Preclinical studies have shown that it exhibits low toxicity and good biocompatibility, which are essential properties for any compound intended for therapeutic use. These findings have paved the way for further clinical investigations into its potential as a therapeutic agent.
The future outlook for N-Z-Glu(OBN)-OMe is promising. Ongoing research continues to uncover new applications and optimize its use in various scientific disciplines. As our understanding of this compound deepens, it is likely that N-Z-Glu(OBN)-OMe will play an increasingly important role in advancing our knowledge of biological systems and developing innovative treatments for diseases.
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